11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine
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Overview
Description
11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, including hematological malignancies. ABT-199 has shown promising results in preclinical and clinical trials as a potential treatment for various types of cancer.
Mechanism of Action
BCL-2 is an anti-apoptotic protein that prevents programmed cell death in cancer cells. 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine selectively binds to BCL-2 protein, disrupting its function and leading to apoptosis of cancer cells. This compound has a high affinity for BCL-2 protein and does not bind to other anti-apoptotic proteins, making it a selective inhibitor.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in cancer cells, leading to cell death. It has also been shown to have minimal toxicity to normal cells and tissues. This compound has a short half-life and is rapidly cleared from the body, reducing the risk of long-term toxicity.
Advantages and Limitations for Lab Experiments
11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine has several advantages for lab experiments, including its high selectivity for BCL-2 protein and its ability to induce apoptosis in cancer cells. However, this compound has limitations, including its short half-life and the potential for resistance to develop in cancer cells.
Future Directions
There are several future directions for 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine research, including:
1. Combination therapy: this compound may be used in combination with other cancer treatments, such as chemotherapy or immunotherapy, to improve efficacy.
2. Biomarker identification: Biomarkers may be identified to predict which patients will respond to this compound treatment.
3. Resistance mechanisms: Further research is needed to understand the mechanisms of resistance to this compound and develop strategies to overcome it.
4. New indications: this compound may be studied for its potential in treating other types of cancer, such as solid tumors.
Conclusion
This compound is a promising cancer treatment that selectively targets BCL-2 protein, leading to apoptosis of cancer cells. It has shown efficacy in preclinical and clinical trials for various types of cancer. Further research is needed to fully understand the potential of this compound and develop strategies to overcome its limitations.
Synthesis Methods
The synthesis of 11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine involves several steps, including the condensation of 4-nitrobenzenesulfonyl chloride with 11-aminoundecanoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then acetylated and coupled with tryptamine to form this compound.
Scientific Research Applications
11-N-(3-Acetylbenzenesulfonyl)undecanoyl tryptamine has been extensively studied in preclinical and clinical trials for its potential as a cancer treatment. It has shown efficacy in various types of cancer, including chronic lymphocytic leukemia, acute myeloid leukemia, and multiple myeloma. This compound works by selectively binding to BCL-2 protein, leading to apoptosis of cancer cells.
properties
CAS RN |
150214-86-1 |
---|---|
Molecular Formula |
C29H39N3O4S |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
11-[(3-acetylphenyl)sulfonylamino]-N-[2-(1H-indol-3-yl)ethyl]undecanamide |
InChI |
InChI=1S/C29H39N3O4S/c1-23(33)24-13-12-14-26(21-24)37(35,36)32-19-11-7-5-3-2-4-6-8-17-29(34)30-20-18-25-22-31-28-16-10-9-15-27(25)28/h9-10,12-16,21-22,31-32H,2-8,11,17-20H2,1H3,(H,30,34) |
InChI Key |
SPOYPDONIHZEFY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCCCCCCCCC(=O)NCCC2=CNC3=CC=CC=C32 |
Other CAS RN |
150214-86-1 |
synonyms |
11-N-(3-acetylbenzenesulfonyl)undecanoyl tryptamine ABUT-11N |
Origin of Product |
United States |
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